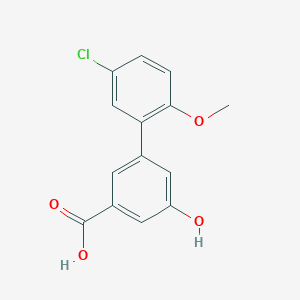
4-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid (4-CMB), also known as 4-chloro-3-methoxybenzoic acid, is a synthetic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 144-146°C and a boiling point of 207-208°C. 4-CMB is a widely used reagent in the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals and other compounds. 4-CMB is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes.
Applications De Recherche Scientifique
4-CMB has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals and other compounds. 4-CMB is also used in the synthesis of polymers, such as polyamides, polyesters, and polyurethanes. In addition, 4-CMB has been used in the synthesis of various other compounds, such as dyes, pigments, and fluorescent probes.
Mécanisme D'action
4-CMB is an aromatic compound with a conjugated system of double bonds. This structure allows 4-CMB to undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and condensation reactions. 4-CMB can also form complexes with other molecules, such as metal ions, which can be used in catalytic reactions.
Biochemical and Physiological Effects
4-CMB has been studied for its potential biochemical and physiological effects. Studies have shown that 4-CMB has antioxidant activity and can scavenge free radicals, which may be beneficial in the prevention of oxidative damage. 4-CMB has also been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CMB in lab experiments is its availability. 4-CMB is a commercially available reagent and is relatively inexpensive. Additionally, 4-CMB is stable and can be stored for long periods of time. However, 4-CMB is a hazardous material and should be handled with care. In addition, 4-CMB is a strong acid and should be handled with appropriate protective equipment.
Orientations Futures
The potential applications of 4-CMB in scientific research are vast. Future research could focus on the use of 4-CMB in the synthesis of more complex organic compounds, such as peptides and proteins. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 4-CMB and its potential therapeutic applications. Finally, further research could focus on the development of more efficient and cost-effective methods for the synthesis of 4-CMB.
Méthodes De Synthèse
The synthesis of 4-CMB can be achieved by the reaction of 4-chlorobenzoic acid with 5-chloro-2-methoxyphenylmagnesium bromide. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The product can also be prepared by the reaction of 4-chlorobenzoic acid with 5-chloro-2-methoxyphenylmagnesium chloride in the presence of a base such as pyridine.
Propriétés
IUPAC Name |
4-chloro-3-(5-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-5-3-9(15)7-11(13)10-6-8(14(17)18)2-4-12(10)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPIYVDBCYAJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691114 |
Source


|
| Record name | 5',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-01-4 |
Source


|
| Record name | 5',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














